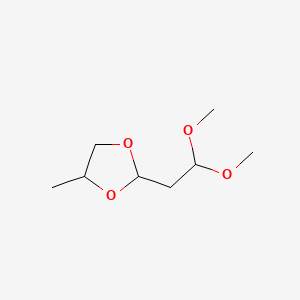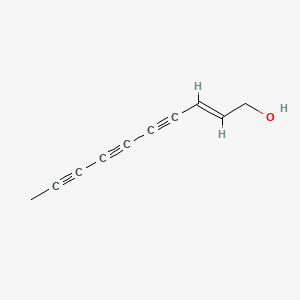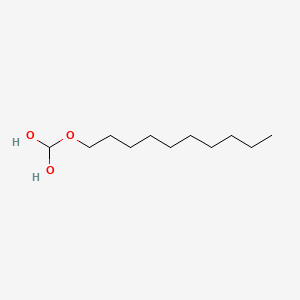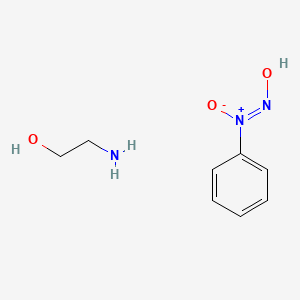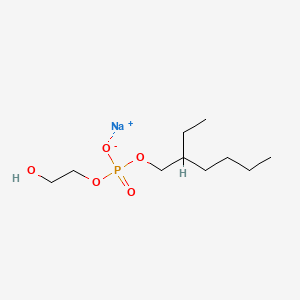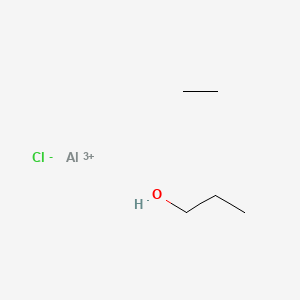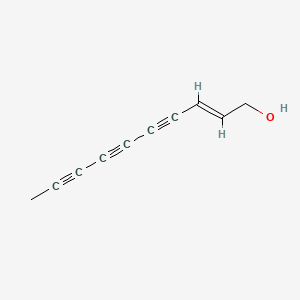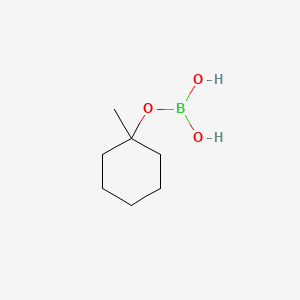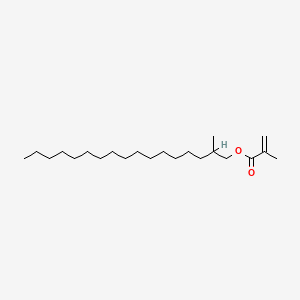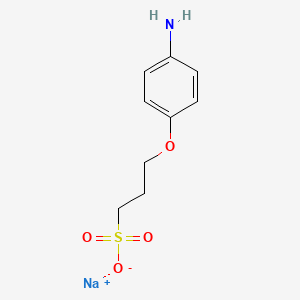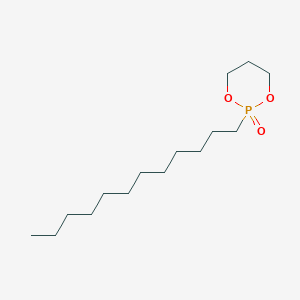
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a dioxaphosphorinane ring structure with a dodecyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of dodecanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxaphosphorinane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide to phosphines.
Substitution: The dioxaphosphorinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted dioxaphosphorinane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of phosphorus metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphorinane ring can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 1,3,2-Dioxaphosphorinane-2-oxide
- Bisneopentyl glycol dithiocarboxyphosphate
Uniqueness
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its long dodecyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
122833-44-7 |
|---|---|
Molekularformel |
C15H31O3P |
Molekulargewicht |
290.38 g/mol |
IUPAC-Name |
2-dodecyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31O3P/c1-2-3-4-5-6-7-8-9-10-11-15-19(16)17-13-12-14-18-19/h2-15H2,1H3 |
InChI-Schlüssel |
SGIGCGLFTBZIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCP1(=O)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


